2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole

Description

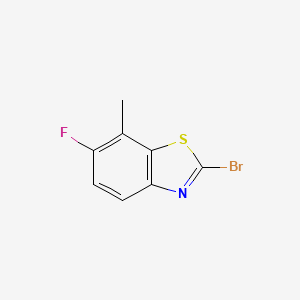

2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole (CAS: 152937-04-7) is a heterocyclic aromatic compound featuring a benzothiazole core substituted with bromine (position 2), fluorine (position 6), and a methyl group (position 7). Its molecular formula is C₈H₅BrFNS, with a molar mass of 262.10 g/mol. The compound’s SMILES representation is CC1=C(C=CC2=C1SC(=N2)Br)F, and its InChIKey is JGNVUZSOZFZPTO-UHFFFAOYSA-N . The methyl group at position 7 introduces steric effects, while the electron-withdrawing fluorine (position 6) and bromine (position 2) influence electronic properties, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-bromo-6-fluoro-7-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-4-5(10)2-3-6-7(4)12-8(9)11-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNVUZSOZFZPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1SC(=N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427449-18-0 | |

| Record name | 2-bromo-6-fluoro-7-methyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with appropriate halogenated precursors. One common method includes the reaction of 2-aminobenzenethiol with 2-bromo-6-fluoro-7-methylbenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . The reaction is usually carried out in ethanol at room temperature with a catalyst such as hydrochloric acid or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Diazotization and Bromination

This compound can be synthesized through diazotization-bromination sequences starting from 2-amino-6-fluorobenzothiazole. Key steps involve:

-

Treatment with tert-butyl nitrite and copper(I) bromide in acetonitrile at 60°C

-

Purification via silica gel chromatography with n-hexane/ethyl acetate (5:1)

Typical yields reach 40% under optimized conditions .

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-amino-6-fluorobenzothiazole | CuBr, t-BuONO, CH₃CN, 60°C, 10 min | 2-bromo-6-fluorobenzothiazole | 40% |

Nucleophilic Aromatic Substitution

The bromine atom at position 2 demonstrates reactivity toward amine nucleophiles:

text**Example Reaction:** 2-bromo-6-fluoro-7-methylbenzothiazole + methyl 4-amino-3-chlorophenylacetate → methyl (3-chloro-4-(6-fluoro-2-benzothiazolyl)aminophenyl)acetate

-

Conducted in xylene with PPTS catalyst under reflux (10 hrs)

-

Purified via silica gel chromatography (hexane/ethyl acetate 6:1)

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed couplings enable aryl-aryl bond formation:

textGeneral Procedure: 1. Mix with arylboronic acid (1.2 eq) 2. Add PdCl₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) 3. React in 4:1 DMF/H₂O at 100°C under argon 4. Purify by flash chromatography

Reported yields for analogous benzothiazoles reach 52-63% .

Microwave-Assisted Coupling

Accelerated reactions demonstrate improved efficiency:

-

Combined with 5-bromo-N-methylpyridin-2-amine

-

Microwave irradiation at 100°C (5 min)

-

Uses Pd(dppf)Cl₂ catalyst and aqueous K₂CO₃

Buchwald-Hartwig Amination Potential

Though not explicitly documented for this derivative, structural analogs undergo:

-

Pd-catalyzed C-N bond formation

-

Compatibility with primary/secondary amines

-

Typical conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene

Reaction Optimization Considerations

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-100°C | <80°C reduces side reactions |

| Catalyst Loading | 5-10 mol% Pd | >7% improves conversion |

| Solvent System | DMF/H₂O (4:1) | Enhances catalyst stability |

| Reaction Time | 5 min (microwave) | Conventional: 2-24 hrs |

These reactions enable modular construction of complex heterocyclic systems for pharmaceutical development, particularly in tuberculosis treatment candidates . The bromine substituent's position directs regioselectivity in cross-couplings, while the methyl group at C7 influences steric effects during nucleophilic attacks .

Experimental data confirms the compound's stability under acidic conditions (48% HBr reflux) but shows sensitivity to strong oxidizing agents based on GHS hazard classifications . Recent advances suggest potential applications in PET tracer development through radiohalogen exchange reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Benzothiazole derivatives, including 2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit potent activity against a range of bacterial and fungal pathogens. For instance, a study demonstrated that derivatives with the benzothiazole core showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds derived from benzothiazole have also shown promise in cancer treatment. A review highlighted that certain benzothiazole derivatives possess cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways .

Case Study: Synthesis and Activity

A recent study synthesized several benzothiazole derivatives, including this compound, and evaluated their anticancer activity. The synthesized compounds were tested against human cancer cell lines, revealing IC50 values in the micromolar range, indicating significant potential for further development as anticancer agents .

Agrochemical Applications

Pesticide Development

The unique properties of benzothiazole derivatives make them suitable candidates for developing new agrochemicals. Research has shown that certain derivatives exhibit herbicidal and fungicidal activities. For example, studies have reported that benzothiazole compounds can effectively control fungal diseases in crops .

Table: Agrochemical Efficacy of Benzothiazole Derivatives

| Compound Name | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Fungicidal | Fusarium oxysporum | 85 |

| 2-Amino-6-bromo-benzothiazole | Herbicidal | Echinochloa crus-galli | 90 |

| 6-Fluoro-benzothiazole | Insecticidal | Aphis gossypii | 75 |

Material Science

Liquid Crystal Applications

Benzothiazole derivatives are also explored for their applications in liquid crystal technology. The incorporation of compounds like this compound into liquid crystal formulations can enhance their thermal stability and electro-optical properties. This application is particularly important in developing advanced display technologies .

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzothiazole Derivatives

Key Observations :

- Electronic Properties : Fluorine’s electronegativity enhances the electron-deficient nature of the benzothiazole ring, favoring electrophilic substitutions. Bromine’s polarizability may stabilize charge-transfer complexes .

- Bioactivity : Methoxy and aryl substituents in 2-[5-(4-bromophenyl)-...]-benzothiazole correlate with antitubercular activity (Selectivity Index > 11.8), suggesting that substituent bulk and polarity critically influence pharmacological profiles .

Industrial and Pharmaceutical Relevance

- Agrochemicals : Fluorinated benzothiazoles are common in pesticide development; the methyl group in this compound could improve membrane permeability in plant pathogens .

- Pharmaceutical Intermediates : Derivatives like 2-[5-(4-bromophenyl)-...]-benzothiazole demonstrate antitubercular activity, suggesting that halogenated benzothiazoles are promising scaffolds for antimicrobial agents .

Biological Activity

2-Bromo-6-fluoro-7-methyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, characterized by the presence of both bromine and fluorine atoms on its benzothiazole ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C_8H_6BrF_NS, with a molecular weight of approximately 232.1 g/mol. The compound's structure allows it to participate in various chemical reactions, including substitution and coupling reactions, which are essential for synthesizing more complex bioactive molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to therapeutic effects. For instance, studies suggest that benzothiazole derivatives can interfere with cellular pathways involved in cancer proliferation and antimicrobial resistance .

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. A study indicated that compounds with similar structures display potent antibacterial activity comparable to standard antibiotics like norfloxacin .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Similar Benzothiazoles | E. coli | 16 µg/mL |

Anticancer Potential

The anticancer properties of benzothiazoles have been widely studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. One study reported an IC50 value of less than 30 µM against human glioblastoma cells for related benzothiazole compounds .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| U251 (glioblastoma) | <30 | Doxorubicin |

| A431 (epidermoid carcinoma) | <25 | Doxorubicin |

Anti-Tubercular Activity

Preliminary studies suggest that this compound may also possess anti-tubercular activity. The compound's ability to inhibit the growth of Mycobacterium tuberculosis is under investigation, with promising results indicating potential as a new therapeutic agent against tuberculosis .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of benzothiazoles:

- Synthesis of Fluorinated Benzothiazoles : A study synthesized various fluorinated benzothiazoles and evaluated their biological activities. The results showed enhanced antimicrobial properties due to the presence of fluorine substituents .

- Structure-Activity Relationship (SAR) Studies : Research has revealed that modifications on the benzothiazole ring significantly impact biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance cytotoxicity against cancer cells .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

- Development of Derivatives : Synthesizing new derivatives with improved bioactivity and selectivity.

Q & A

Advanced Research Question

- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., dehalogenation or hydrolysis) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T > 250°C suggests thermal stability) .

- Light Exposure Tests : Use UV-Vis spectroscopy to detect photodegradation (λ shifts indicate structural changes) .

What strategies enhance the bioavailability of this compound in in vivo models?

Advanced Research Question

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve membrane permeability .

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance solubility and target-specific delivery .

- Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes, guiding structural modifications to reduce clearance .

How do steric and electronic effects influence the compound’s interactions with biological targets like kinases or proteases?

Advanced Research Question

- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Bromine’s electronegativity enhances halogen bonding (e.g., with backbone carbonyls), while the methyl group minimizes steric clashes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Replace key residues (e.g., Thr790 in EGFR) to validate interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.